Basicity (pKa) Modulation: 6,6-Difluoro Scaffold Exhibits >10,000-Fold Weaker Basicity vs. Non-Fluorinated Parent
The electron-withdrawing effect of the two fluorine atoms at the 6-position drastically reduces the basicity of the nitrogen in the 2-azabicyclo[2.2.1]heptane ring system. This alters the compound's ionization state at physiological pH, which is a critical determinant of membrane permeability and target engagement . The predicted pKa of 6,6-difluoro-2-azabicyclo[2.2.1]heptane is 7.38 ± 0.40 , compared to a predicted pKa of 11.44 ± 0.20 for the non-fluorinated analog, 2-azabicyclo[2.2.1]heptane .
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 7.38 ± 0.40 (predicted) |
| Comparator Or Baseline | 11.44 ± 0.20 (predicted) for 2-azabicyclo[2.2.1]heptane |
| Quantified Difference | ΔpKa ≈ 4.06 units, corresponding to an ~11,500-fold decrease in basicity |
| Conditions | Predicted values from ACD/Labs or similar computational chemistry software |
Why This Matters
This 4-log unit difference in basicity is a first-order determinant of the compound's behavior in biological assays, directly influencing oral absorption, CNS penetration, and off-target pharmacology risk, making the scaffolds non-interchangeable for lead optimization.
